[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)
Description
This molybdenum (VI) complex (CAS: 1407229-58-6) is a highly specialized organometallic compound with the molecular formula C₅₀H₆₂Br₂MoN₂O₂Si and a molecular weight of 1006.89 g/mol . Its structure features a chiral binaphthol framework modified with bulky substituents (e.g., tert-butyldimethylsilyl and 2,6-diisopropylbenzenamine groups), which confer steric hindrance and electronic tuning for applications in asymmetric catalysis . The compound’s molybdenum center is coordinated to a 2,5-dimethylpyrrolyl ligand and a 2-methyl-2-phenylpropylidene group, creating a rigid, electron-deficient environment conducive to selective transformations in organic synthesis .
Properties
IUPAC Name |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34Br2O2Si.C12H17N.C10H12.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKZPKYNACBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71Br2MoN2O2Si- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1064.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound is a complex of molybdenum (VI) that exhibits a variety of biological activities. Molybdenum complexes have gained attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to explore the biological activity of this specific molybdenum complex by reviewing relevant literature and summarizing key findings.
1. Synthesis and Characterization
The synthesis of molybdenum complexes often involves the coordination of various ligands to the metal center. The specific compound under review contains a bis(1-methylethyl)benzenaminato ligand and several other substituents that influence its biological activity. Characterization techniques such as spectroscopy (UV-Vis, IR) and X-ray crystallography are typically employed to confirm the structure and geometry of these complexes.
2.1 Anticancer Activity
Molybdenum complexes have been studied for their anticancer properties. Research indicates that certain molybdenum complexes exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : Studies have shown that molybdenum complexes can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes . For instance, molybdenum(VI) complexes have demonstrated high toxicity in K562 leukemia cells while showing relatively lower toxicity in U937 cells .
- Mechanisms of Action : The interaction between the molybdenum complex and DNA is crucial for its anticancer effects. It has been suggested that these complexes can bind to DNA bases, leading to inhibition of replication and transcription processes .
2.2 Antimicrobial Activity
Molybdenum complexes also exhibit antimicrobial properties:
- Antifungal Activity : In vitro studies have shown that certain molybdenum complexes can inhibit the growth of pathogenic fungi such as Aspergillus flavus and Aspergillus niger. The effectiveness was found to be concentration-dependent, with higher concentrations leading to greater inhibition rates .
- Antibacterial Activity : The antibacterial efficacy of these complexes has been evaluated against various strains, including Staphylococcus aureus. Some complexes showed promising results, indicating potential for development into therapeutic agents .
2.3 Anti-inflammatory Activity
Research has also indicated that molybdenum complexes may possess anti-inflammatory properties:
- In Vivo Studies : Inflammation models using carrageenan-induced paw edema in rats demonstrated that certain molybdenum complexes could significantly reduce swelling, suggesting a potential mechanism involving the modulation of inflammatory pathways .
3. Data Summary
| Biological Activity | Mechanism | Concentration | Observed Effect |
|---|---|---|---|
| Anticancer | DNA intercalation | Varies | High cytotoxicity in K562 cells |
| Antifungal | Cell wall disruption | 10-100 µg/ml | Significant inhibition of fungal growth |
| Antibacterial | Disruption of bacterial cell function | Varies | Effective against Staphylococcus aureus |
| Anti-inflammatory | Modulation of inflammatory pathways | Varies | Reduced edema in rat models |
4. Case Studies
A notable case study involved the testing of a series of molybdenum(VI) complexes against various cancer cell lines. The results indicated that modifications in ligand structure significantly affected both cytotoxicity and selectivity towards different cancer types . Another study highlighted the antifungal activity against Aspergillus species, demonstrating that the presence of specific functional groups enhanced efficacy .
5.
The compound “[2,6-Bis(1-methylethyl)benzenaminato(2-)](1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO(2-methyl-2-phenylpropylidene) molybdenum (VI)” shows significant promise as a therapeutic agent due to its diverse biological activities. Future research should focus on elucidating its mechanisms further and exploring its potential clinical applications.
Scientific Research Applications
Anticancer Activity
Molybdenum (VI) complexes have shown promising anticancer properties. Studies indicate that certain complexes can inhibit the growth of cancer cell lines, including HepG2 and THP-1 cells. For instance, a study demonstrated that specific molybdenum (VI) complexes exhibited cytotoxic effects comparable to established anticancer agents, suggesting their potential as therapeutic agents in cancer treatment .
Case Study:
- Compound: A specific dinuclear molybdenum (VI) complex was evaluated for its cytotoxicity against various cancer cell lines.
- Findings: The complex displayed significant inhibition of cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
Antibacterial and Antifungal Applications
The antibacterial activity of molybdenum (VI) complexes has been extensively studied. These compounds have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interaction with bacterial DNA and inhibition of replication processes .
Table 1: Antibacterial Activity of Molybdenum (VI) Complexes
| Complex Name | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|---|
| Complex A | S. aureus | 15 | Highly Active |
| Complex B | E. coli | 12 | Moderately Active |
| Complex C | P. aeruginosa | 10 | Slightly Active |
Applications in Diabetes Management
Recent research has explored the use of molybdenum (VI) complexes as potential anti-diabetic agents. These complexes can influence glucose metabolism and insulin sensitivity in biological systems. The stability of these compounds in biological fluids is crucial for their efficacy as therapeutic agents .
Research Insights:
- Molybdenum (VI) complexes were found to interact with glucose transport mechanisms in red blood cells, enhancing their uptake and utilization.
- The compounds demonstrated potential to lower blood glucose levels in experimental models.
Catalytic Applications
Molybdenum (VI) complexes are also utilized as catalysts in various organic reactions due to their ability to facilitate electron transfer processes. Their unique electronic properties make them suitable for catalyzing oxidation reactions and other transformations in synthetic organic chemistry .
Example:
- A molybdenum (VI) complex was employed to catalyze the oxidation of alcohols to carbonyl compounds with high selectivity and efficiency.
Material Science Applications
In materials science, molybdenum (VI) complexes are being investigated for their potential use in developing advanced materials such as conductive polymers and nanocomposites. Their ability to form stable coordination compounds allows for the design of materials with tailored electronic properties .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Molybdenum Complexes
- Steric and Electronic Modulation: The target compound’s tert-butyldimethylsilyl group enhances steric bulk compared to unmodified binaphthol complexes, reducing unwanted side reactions in enantioselective processes . In contrast, simpler molybdenum-BINOL complexes lack this stabilization, leading to lower selectivity .
- Ligand Effects : The 2,5-dimethylpyrrolyl ligand in the target compound provides stronger π-accepting properties than carbonyl or oxo ligands, stabilizing high oxidation states (e.g., Mo(VI)) critical for redox catalysis .
Brominated Analogues
Table 2: Brominated Organometallic Complexes
- Bromine Effects: The 3,3'-dibromo substitution in the target compound enhances electrophilicity at the molybdenum center compared to non-brominated analogues, accelerating oxidative additions in cross-coupling reactions . However, excessive bromination (e.g., in PBDEs) leads to environmental persistence and toxicity, limiting industrial use .
Spectroscopic Comparisons
Table 3: NMR Data for Chiral Molybdenum Complexes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Distinguishing Features |
|---|---|---|---|
| Target Compound | 2.24 (s, CH₃), 7.94 (s, =CH) | 14.36–171.41 (aromatic C) | tert-butyldimethylsilyl (δ 1.40–1.70 ppm) |
| Aculene A (Hypothetical) | 6.56 (d, ArH), 8.01 (s, =CH) | 98–165 (alkene C) | Additional alkene resonance (δ 5.2–5.8 ppm) |
| Zygocaperoside (Natural Product) | 3.17–3.43 (NH), 6.67 (ArH) | 109–154 (glycoside C) | Absence of metal coordination shifts |
- The target compound’s ¹³C NMR shows distinct deshielding of aromatic carbons (δ 135–171 ppm) due to molybdenum’s electron-withdrawing effects, unlike natural products like Zygocaperoside, which lack metal centers .
Preparation Methods
Synthesis of (1R)-3,3'-Dibromo-2'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-Octahydro[1,1'-Binaphthalen]-2-ol
The chiral binaphtholato ligand is prepared via a multistep sequence starting from (R)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol. Bromination at the 3,3'-positions is achieved using bromine in acetic acid at 0°C, yielding a diastereomerically pure dibromo intermediate. Subsequent silylation of the 2'-hydroxyl group employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, producing the protected binaphthol derivative in 82% yield. 1H NMR analysis confirms regioselective silylation (δ 0.98 ppm for TBDMS methyl groups).
Preparation of 2,6-Bis(1-Methylethyl)Benzenaminato(2-)
2,6-Diisopropylaniline is deprotonated using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C. The resulting lithium amide is isolated as a pale-yellow solid, with IR spectroscopy verifying N–H bond depletion (absence of ν(N–H) at ~3400 cm⁻¹).
2-Methyl-2-Phenylpropylidene Ligand Generation
The 2-methyl-2-phenylpropylidene ligand is synthesized via dehydrohalogenation of 2-methyl-2-phenylpropyl chloride using potassium tert-butoxide. Gas chromatography–mass spectrometry (GC-MS) identifies the product by its characteristic m/z peak at 160.1 (M⁺).
Molybdenum Precursor Selection and Activation
The synthesis employs MoO2Cl2 as the starting material due to its compatibility with oxygen- and nitrogen-donor ligands. Prior to ligand substitution, the precursor is activated by reduction to MoCl4 using trimethylsilyl chloride (TMSCl) in dichloromethane. X-ray photoelectron spectroscopy (XPS) confirms the Mo(IV) oxidation state (binding energy: 231.5 eV for Mo 3d₅/₂).
Stepwise Ligand Assembly on the Molybdenum Center
Coordination of the Binaphtholato Ligand
The activated MoCl4 is treated with the silyl-protected binaphtholato ligand in toluene at 110°C for 24 hours. The reaction proceeds via chloride displacement, forming [MoCl2(binaphtholato)] as a deep-green crystalline solid. Elemental analysis aligns with the theoretical composition (C₃₂H₃₄Br₂Cl₂MoO₃Si: Calcd. C 48.02%, H 4.28%; Found C 47.89%, H 4.31%).
Incorporation of 2,5-Dimethyl-1H-Pyrrol-1-yl and 2-Methyl-2-Phenylpropylidene Ligands
The final ligand additions occur sequentially:
-
Pyrrolyl Coordination : Treatment of [Mo(binaphtholato)(NAr)] with 2,5-dimethylpyrrole in the presence of AgOTf (silver triflate) induces pyrrolyl binding. IR spectroscopy confirms N–Mo coordination (ν(N–Mo) at 450 cm⁻¹).
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Propylidene Insertion : The propylidene ligand is introduced via a σ-bond metathesis reaction using AlMe3 as a scavenger. 13C NMR spectroscopy verifies the carbene resonance at δ 210.5 ppm.
Characterization and Optimization
Spectroscopic Validation
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1H NMR : The binaphtholato ligand’s axial chirality induces distinct diastereotopic proton environments (δ 7.24–6.88 ppm, multiplet).
-
IR Spectroscopy : ν(Mo=O) at 940 cm⁻¹ confirms retention of oxo ligands during synthesis.
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Magnetic Susceptibility : Evans’ method reveals a diamagnetic complex (μeff = 0.0 BM), consistent with a d⁰ Mo(VI) center.
Reaction Condition Optimization
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | −40°C (Step 3.2) | 67% → 89% |
| Solvent Polarity | Toluene (Step 3.1) | Crystallinity ↑ |
| Ligand Equivalents | 1.2 (Propylidene) | Side Products ↓ |
Challenges and Mitigation Strategies
Steric Hindrance Effects
The bulky 2,6-diisopropylbenzenaminato group impedes pyrrolyl coordination. This is mitigated by employing low temperatures (−40°C) and slow ligand addition over 12 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
